molecular formula C20H22ClN3O2 B1680836 2-[4-(1,3-benzodioxol-5-yl)-2-tert-butyl-1H-imidazol-5-yl]-6-methylpyridine;hydrochloride CAS No. 356559-13-2

2-[4-(1,3-benzodioxol-5-yl)-2-tert-butyl-1H-imidazol-5-yl]-6-methylpyridine;hydrochloride

Cat. No.: B1680836
CAS No.: 356559-13-2
M. Wt: 371.9 g/mol
InChI Key: BTUOOXPZOVNPMF-UHFFFAOYSA-N
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Description

SB-505124 hydrochloride is a selective inhibitor of transforming growth factor-beta type I receptors, specifically activin receptor-like kinases 4, 5, and 7. It was developed as a competitive inhibitor of the ATP-binding site of these receptors. This compound is widely used in scientific research to study the role of the transforming growth factor-beta pathway in various biological processes, including cell proliferation, differentiation, and immune responses .

Preparation Methods

The synthesis of SB-505124 hydrochloride involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The compound is typically synthesized through a series of organic reactions, including condensation, cyclization, and substitution reactions. The final product is obtained as a hydrochloride salt to enhance its stability and solubility .

In industrial production, the synthesis of SB-505124 hydrochloride is scaled up using optimized reaction conditions to ensure high yield and purity. The compound is usually produced in a controlled environment to maintain the quality and consistency of the final product .

Chemical Reactions Analysis

SB-505124 hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with other atoms or groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

SB-505124 hydrochloride is extensively used in scientific research due to its ability to selectively inhibit transforming growth factor-beta type I receptors. Some of its key applications include:

    Chemistry: Used as a tool compound to study the transforming growth factor-beta signaling pathway and its role in various chemical reactions.

    Biology: Employed in cell culture studies to investigate the effects of transforming growth factor-beta on cell proliferation, differentiation, and apoptosis.

    Medicine: Used in preclinical studies to explore its potential therapeutic applications in diseases related to abnormal transforming growth factor-beta signaling, such as cancer and fibrosis.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting the transforming growth factor-beta pathway

Comparison with Similar Compounds

SB-505124 hydrochloride is unique in its selective inhibition of activin receptor-like kinases 4, 5, and 7. Similar compounds include:

    SB-431542: Another selective inhibitor of transforming growth factor-beta type I receptors, but with different selectivity and potency.

    LY-364947: A potent inhibitor of transforming growth factor-beta receptor type I, used in similar research applications.

    A 83-01: A selective inhibitor of transforming growth factor-beta receptor type I, with distinct chemical properties and biological effects.

Compared to these compounds, SB-505124 hydrochloride offers a unique balance of selectivity and potency, making it a valuable tool in scientific research .

Properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-yl)-2-tert-butyl-1H-imidazol-5-yl]-6-methylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2.ClH/c1-12-6-5-7-14(21-12)18-17(22-19(23-18)20(2,3)4)13-8-9-15-16(10-13)25-11-24-15;/h5-10H,11H2,1-4H3,(H,22,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTUOOXPZOVNPMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=C(N=C(N2)C(C)(C)C)C3=CC4=C(C=C3)OCO4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356559-13-2
Record name SB 505124
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0356559132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[4-(1,3-benzodioxol-5-yl)-2-tert-butyl-1H-imidazol-5-yl]-6-methylpyridine;hydrochloride
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2-[4-(1,3-benzodioxol-5-yl)-2-tert-butyl-1H-imidazol-5-yl]-6-methylpyridine;hydrochloride
Reactant of Route 3
2-[4-(1,3-benzodioxol-5-yl)-2-tert-butyl-1H-imidazol-5-yl]-6-methylpyridine;hydrochloride
Reactant of Route 4
Reactant of Route 4
2-[4-(1,3-benzodioxol-5-yl)-2-tert-butyl-1H-imidazol-5-yl]-6-methylpyridine;hydrochloride
Reactant of Route 5
2-[4-(1,3-benzodioxol-5-yl)-2-tert-butyl-1H-imidazol-5-yl]-6-methylpyridine;hydrochloride
Reactant of Route 6
Reactant of Route 6
2-[4-(1,3-benzodioxol-5-yl)-2-tert-butyl-1H-imidazol-5-yl]-6-methylpyridine;hydrochloride

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